

# An In-depth Technical Guide to 2-Aminoterephthalic Acid

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## Compound of Interest

Compound Name: 2-Aminoterephthalic acid

Cat. No.: B087838

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CAS Number: 10312-55-7

This technical guide provides a comprehensive overview of **2-aminoterephthalic acid**, a pivotal organic compound in modern chemistry and materials science. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, safety and handling protocols, synthesis and reactivity, and its significant applications, particularly in the burgeoning field of metal-organic frameworks (MOFs).

## Chemical and Physical Properties

**2-Aminoterephthalic acid**, also known as 2-amino-1,4-benzenedicarboxylic acid, is a substituted aromatic dicarboxylic acid. Its structure, featuring both amine and carboxylic acid functional groups, makes it a versatile building block in organic synthesis.<sup>[1][2][3]</sup> The key physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	10312-55-7	[1][4][5]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>4</sub>	[1][4][6]
Molecular Weight	181.15 g/mol	[1][4][5]
Appearance	Light yellow to amber or dark green crystalline powder/chunks	[4][7]
Melting Point	324 °C (decomposes)	[4][6][8][9]
Boiling Point	314.24 °C at 760 mmHg (Predicted)	[8]
Solubility	Slightly soluble in water, soluble in polar organic solvents like DMSO and MeOH.	[4][6][9][10]
Density	~1.428 g/cm <sup>3</sup> (Rough Estimate)	[6]

Spectral Data: While specific spectral data can vary by source and purity, researchers can find representative NMR, HPLC, and LC-MS data from various chemical suppliers.[11]

## Safety and Handling

**2-Aminoterephthalic acid** is classified as an irritant. Proper handling and storage are crucial to ensure laboratory safety.

Hazard Identification:[7][8][9][11][12][13]

- GHS Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning
- Hazard Statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- H302: Harmful if swallowed.
- H412: Harmful to aquatic life with long lasting effects.
- Precautionary Statements:
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
  - P280: Wear protective gloves/protective clothing/eye protection/face protection.
  - P302+P352: IF ON SKIN: Wash with plenty of soap and water.
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.<sup>[7][11]</sup>

## Synthesis and Reactivity

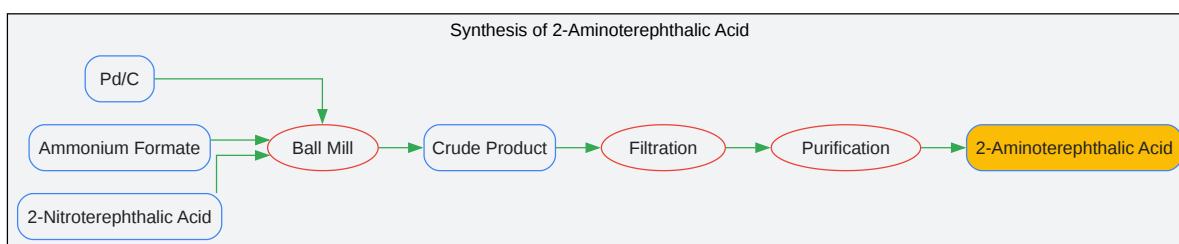
The synthesis of **2-aminoterephthalic acid** and its subsequent reactions are fundamental to its utility as a chemical intermediate.

### Synthesis of 2-Aminoterephthalic Acid

A common laboratory-scale synthesis involves the reduction of 2-nitroterephthalic acid.

- Materials: 2-nitroterephthalic acid, ammonium formate, 10% Palladium on carbon (Pd/C), silicon dioxide, and anhydrous methanol.
- Procedure: a. In a ball mill, combine 2-nitroterephthalic acid (1.0 mmol), ammonium formate (3.3 mmol), 10% Pd/C (2 mol%), and silicon dioxide (175 mg). b. Add a small amount of anhydrous methanol. c. Ball-mill the mixture for approximately 90 minutes. d. Monitor the

reaction progress using thin-layer chromatography (TLC). e. Upon completion, suspend the crude product in methanol and filter through a Büchner funnel. f. Evaporate the filtrate to yield **2-aminoterephthalic acid**. g. If necessary, purify the product further using column chromatography.



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A simplified workflow for the synthesis of **2-aminoterephthalic acid**.

## Key Reactions

The dual functionality of **2-aminoterephthalic acid** allows it to undergo a variety of reactions. The amino group can be diazotized and subsequently substituted, while the carboxylic acid groups can participate in condensation and coordination reactions.<sup>[14]</sup>

- Materials: **2-aminoterephthalic acid**, sodium nitrite, concentrated hydrochloric acid, potassium iodide, sodium thiosulfate, dichloromethane, and distilled water.
- Procedure: a. Suspend **2-aminoterephthalic acid** in a mixture of distilled water and concentrated hydrochloric acid at 0°C. b. Add a solution of sodium nitrite in distilled water dropwise while maintaining the temperature at 0°C. c. Stir the resulting solution at 0°C for 30 minutes. d. Pour the reaction mixture into a solution of potassium iodide in distilled water at room temperature. e. Stir the dark solution for 19 hours at room temperature. f. Add sodium thiosulfate until the solution turns light brown and a solid precipitates. g. Filter the reaction

mixture under vacuum to collect the solid product. h. Wash the solid with a biphasic mixture of dichloromethane and water. i. Dry the solid under vacuum to obtain the iodinated product.

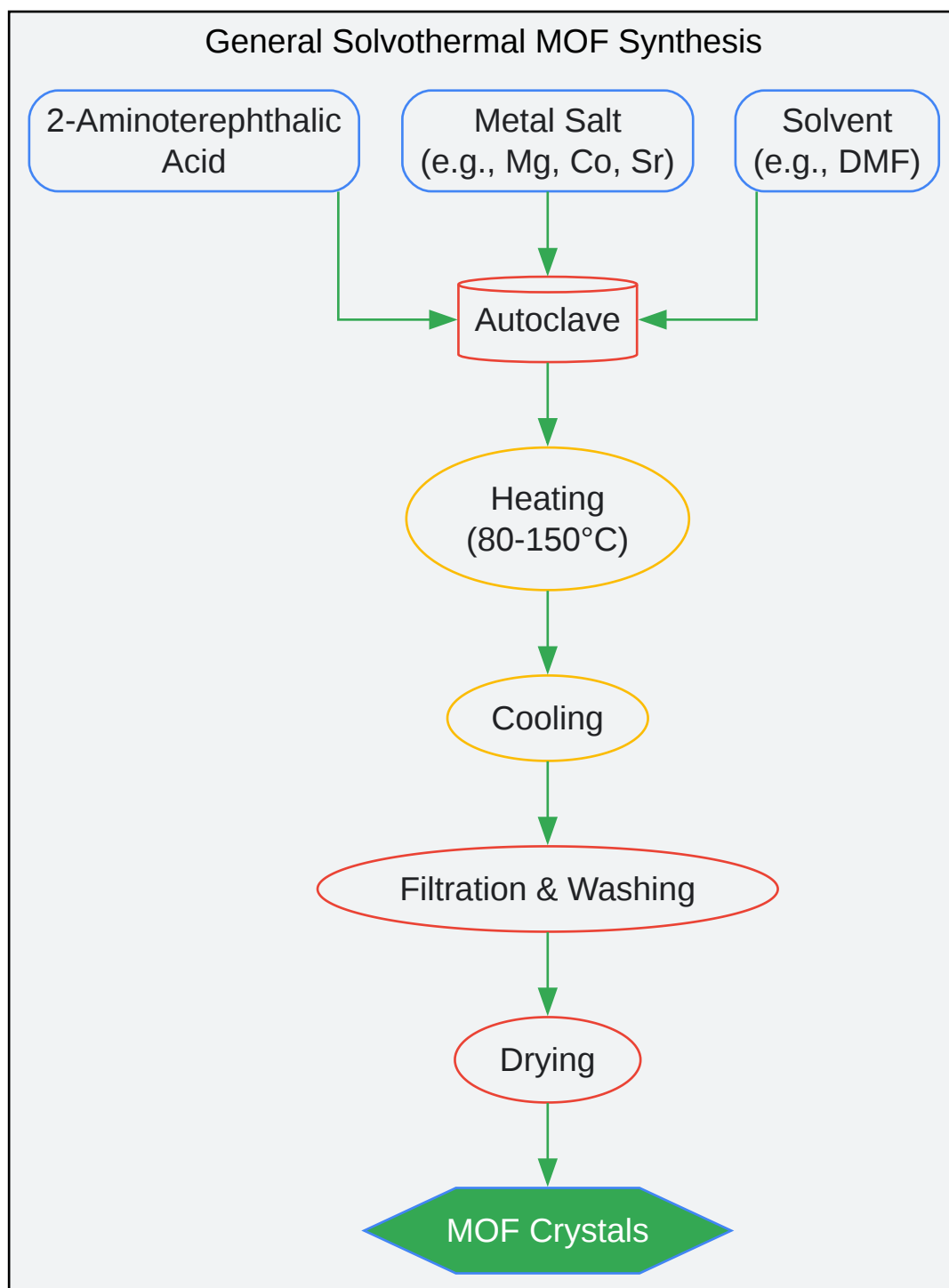
## Applications in Research and Industry

**2-Aminoterephthalic acid** is a crucial intermediate in the synthesis of a wide range of advanced materials and pharmaceutical compounds.<sup>[1][2][10]</sup>

## Metal-Organic Frameworks (MOFs)

The primary application of **2-aminoterephthalic acid** is as an organic linker in the synthesis of MOFs.<sup>[1][2]</sup> These highly porous materials have significant potential in gas storage and separation, catalysis, and drug delivery.<sup>[1][15][16]</sup> The amino group provides a site for post-synthetic modification, allowing for the fine-tuning of the MOF's properties.<sup>[3]</sup>

- Materials: **2-aminoterephthalic acid**, a metal salt (e.g., magnesium, cobalt, or strontium salt), and a solvent (typically N,N-dimethylformamide - DMF).
- Procedure: a. Dissolve **2-aminoterephthalic acid** and the metal salt in DMF in a Teflon-lined autoclave. b. Seal the autoclave and heat it to a specific temperature (e.g., 80-150°C) for a designated period (e.g., 24 hours). c. Allow the autoclave to cool to room temperature. d. Collect the resulting crystalline product by filtration. e. Wash the product with fresh solvent to remove any unreacted starting materials. f. Dry the synthesized MOF under vacuum.



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A generalized workflow for the solvothermal synthesis of MOFs using **2-aminoterephthalic acid**.

## Polymer Science and Advanced Materials

**2-Aminoterephthalic acid** is incorporated into polymer chains to develop advanced materials with enhanced thermal resistance, specific optical properties, or improved mechanical strength. [1] It is also used in the synthesis of specialty polymers and as a precursor for fluorescent dyes. [2]

## Pharmaceutical and Drug Development

In the pharmaceutical industry, **2-aminoterephthalic acid** serves as a valuable intermediate in the synthesis of certain drug molecules and diagnostic agents.[1][2] It is a precursor in the manufacture of various pharmaceutical agents, including some sulfa drugs.[2]

## Signaling Pathways

Currently, there is limited direct evidence of **2-aminoterephthalic acid**'s involvement in specific biological signaling pathways. Its primary role in the biomedical field is as a structural component in drug delivery systems, such as MOFs, rather than as a bioactive signaling molecule itself. Research in this area is ongoing, and future studies may elucidate more direct biological interactions.

This technical guide provides a foundational understanding of **2-aminoterephthalic acid**. For more detailed information, researchers are encouraged to consult the cited literature and safety data sheets from chemical suppliers.

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